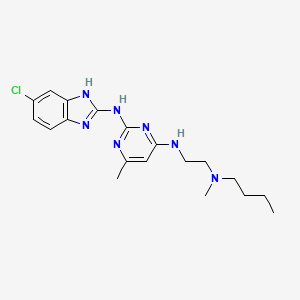

N-4-(2-(Butyl-methyl-amino)-ethyl)-N-2-(6-chloro-1H-benzoimidazol-2-yl)-6-methyl-pyrimidine-2,4-diamine

Description

N-4-(2-(Butyl-methyl-amino)-ethyl)-N-2-(6-chloro-1H-benzoimidazol-2-yl)-6-methyl-pyrimidine-2,4-diamine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with a 6-chloro-1H-benzoimidazol-2-yl group, a methyl group at position 6, and a 2-(butyl-methyl-amino)-ethyl side chain at position 2. The benzoimidazole moiety is known for its pharmacological relevance, particularly in anticancer and antimicrobial agents, while the pyrimidine scaffold is a common pharmacophore in drug design due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

CAS No. |

42388-74-9 |

|---|---|

Molecular Formula |

C19H26ClN7 |

Molecular Weight |

387.9 g/mol |

IUPAC Name |

4-N-[2-[butyl(methyl)amino]ethyl]-2-N-(6-chloro-1H-benzimidazol-2-yl)-6-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C19H26ClN7/c1-4-5-9-27(3)10-8-21-17-11-13(2)22-18(25-17)26-19-23-15-7-6-14(20)12-16(15)24-19/h6-7,11-12H,4-5,8-10H2,1-3H3,(H3,21,22,23,24,25,26) |

InChI Key |

ZCZUTODAQODHEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CCNC1=NC(=NC(=C1)C)NC2=NC3=C(N2)C=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other imidazole- and pyrimidine-containing molecules. For example, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (synthesized by Zina et al. ) features a bipyridine-imidazole hybrid system. Key comparative points include:

Key Differences and Implications

Core Heterocycles : The pyrimidine core in the target compound may confer distinct binding affinities compared to bipyridine systems. Pyrimidines are often utilized in kinase inhibitors (e.g., gefitinib), whereas bipyridines are common in coordination chemistry and materials science .

Synthetic Complexity: The butyl-methyl-amino-ethyl side chain introduces steric and electronic challenges during synthesis, which may necessitate advanced purification techniques (e.g., preparative HPLC) compared to the simpler SNAr reaction used for Zina’s bipyridine derivative .

Research Findings and Limitations

- SHELX-based crystallography (widely used for small-molecule refinement ) could resolve its 3D structure, enabling structure-activity relationship (SAR) studies.

- Comparative Solubility and Stability: The butyl-methyl-amino-ethyl group may improve aqueous solubility relative to Zina’s bipyridine derivative, but this hypothesis requires experimental validation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution or coupling reactions to assemble the pyrimidine and benzimidazole cores. Key steps include:

- Alkylation of the pyrimidine ring with butyl-methyl-amino-ethyl groups.

- Chlorination at the 6-position of the benzimidazole moiety using POCl₃ or similar reagents. Critical reaction parameters include temperature (60–120°C for amination steps), solvent polarity (DMF or THF for polar intermediates), and stoichiometric ratios of reagents. Lower yields (<50%) are common due to steric hindrance from the bulky substituents; optimizing catalyst loading (e.g., Pd for cross-coupling) improves efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions via chemical shifts (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 7.3–7.8 ppm for benzimidazole).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 456.2345).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can synthesis be optimized to address low yields or impurity formation?

- Process Control: Use design-of-experiments (DoE) to test variables like temperature gradients and solvent mixtures. For example, replacing DMF with DMAc reduces byproduct formation during amination .

- Scale-Up Considerations: Continuous-flow reactors improve heat transfer and reduce side reactions in exothermic steps (e.g., chlorination) .

- Purification: Preparative HPLC with C18 columns isolates isomers; recrystallization in ethanol/water mixtures enhances crystalline purity .

Q. What strategies resolve contradictions in reported biological activity data?

- Reproducibility Checks: Standardize assay protocols (e.g., fixed ATP concentrations in kinase inhibition assays).

- Structural Analog Analysis: Compare activity of derivatives (e.g., replacing the chloro group with fluoro) to identify critical pharmacophores .

- Meta-Analysis: Cross-reference datasets from multiple studies to distinguish assay-specific artifacts (e.g., fluorescence interference) from true structure-activity relationships .

Q. How do substituents (chloro, methyl, butyl-methyl-amino-ethyl) impact pharmacokinetic properties?

- Chloro Group: Enhances target binding via halogen bonding (e.g., with kinase hinge regions) but may reduce solubility.

- Methyl Group: Increases metabolic stability by blocking oxidative sites on the pyrimidine ring.

- Butyl-Methyl-Amino-Ethyl Chain: Improves membrane permeability via lipophilic interactions but requires prodrug strategies to mitigate CYP450-mediated clearance. Molecular dynamics simulations predict logP values >3.0, necessitating formulation with cyclodextrins for in vivo studies .

Q. What methods determine crystal structure and confirm molecular conformation?

- X-Ray Crystallography: Single-crystal diffraction resolves bond lengths and angles (e.g., pyrimidine-benzimidazole dihedral angle ~15°).

- Computational Modeling: Density Functional Theory (DFT) validates experimental data and predicts electronic properties (e.g., HOMO-LUMO gaps) .

Q. How should interdisciplinary experimental design integrate chemical biology and engineering principles?

- Chemical Biology: Use target engagement assays (e.g., CETSA) to confirm binding in cellular models.

- Process Engineering: Apply QbD (Quality by Design) frameworks to align synthesis scalability with bioactivity requirements (e.g., minimizing genotoxic impurities).

- Theory Integration: Link mechanistic hypotheses (e.g., allosteric inhibition) to high-throughput screening workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.